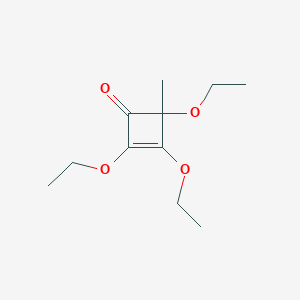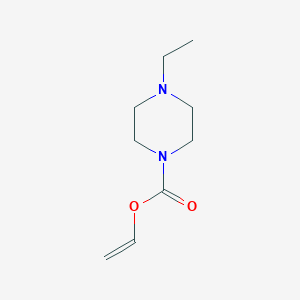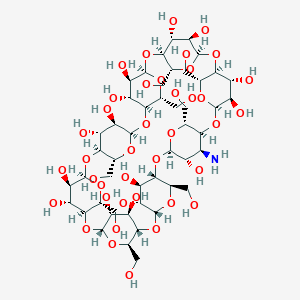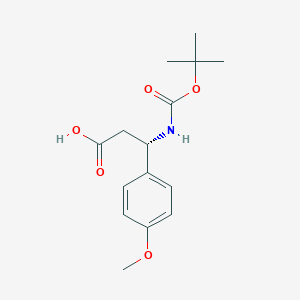
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves several steps, including enantioselective synthesis techniques. For example, enantiomerically pure compounds can be synthesized using tert-butoxycarbonyl-protected intermediates, demonstrating the importance of protecting group strategies in achieving high enantiomeric excess (ee) and overall yield. Notably, compounds with tert-butoxycarbonyl groups have been synthesized through various routes, highlighting the versatility and utility of this protecting group in organic synthesis (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has been characterized using techniques such as X-ray crystallography. This analysis reveals intricate details about intramolecular and intermolecular interactions, including hydrogen bonding and the impact of substituents on the molecule's stability and conformation. Structural investigations underscore the significance of methoxy and tert-butoxycarbonyl groups in stabilizing the molecular structure through various interactions (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid derivatives involves various transformations, including esterification, alkylation, and coupling reactions. These reactions are pivotal in the synthesis of complex molecules and in the modification of the compound to enhance its properties or to produce novel derivatives. Research demonstrates the compound's ability to undergo selective reactions, which is crucial for its application in synthetic chemistry and the development of new materials (Gaehde & Matsueda, 1981).
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is often used for the protection of amines, which can prevent unwanted reactions at the amine group while other reactions are carried out .
- Methods of Application: A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is often used for the protection of amines, which can prevent unwanted reactions at the amine group while other reactions are carried out .
- Methods of Application: A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is often used for the protection of amines, which can prevent unwanted reactions at the amine group while other reactions are carried out .
- Methods of Application: A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Safety And Hazards
properties
IUPAC Name |
(3S)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAZWPTEYZZIW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365689 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
159990-12-2 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



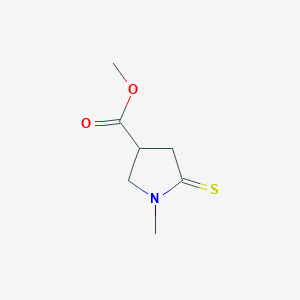
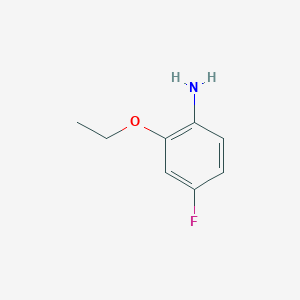

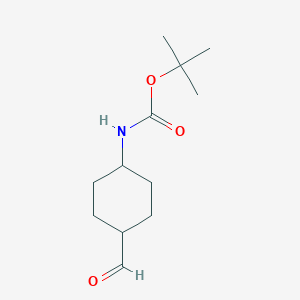
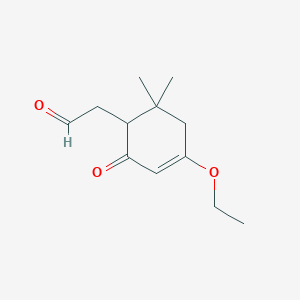
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

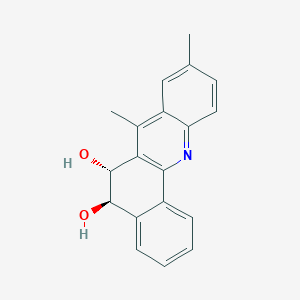

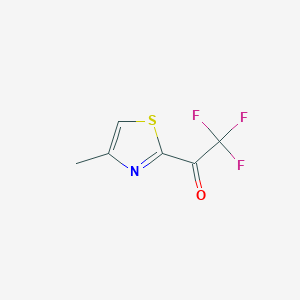
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
